molecular formula C16H15Li B14464379 lithium;9-propylfluoren-9-ide CAS No. 65828-53-7

lithium;9-propylfluoren-9-ide

Cat. No.: B14464379
CAS No.: 65828-53-7
M. Wt: 214.3 g/mol
InChI Key: PEGNJLRJCOLBDJ-UHFFFAOYSA-N
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Description

Lithium;9-propylfluoren-9-ide is an organolithium compound that features a lithium atom bonded to a 9-propylfluoren-9-ide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;9-propylfluoren-9-ide typically involves the reaction of 9-propylfluorene with a strong base, such as n-butyllithium. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent the highly reactive lithium compound from reacting with moisture or oxygen. The reaction conditions usually include low temperatures to control the reactivity and ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

Lithium;9-propylfluoren-9-ide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.

    Reduction: It can be reduced to form fluorenyl anions.

    Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of various substituted fluorenes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include fluorenone derivatives, fluorenyl anions, and various substituted fluorenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Lithium;9-propylfluoren-9-ide has several scientific research applications:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Materials Science: The compound is explored for its potential in the development of new materials, including polymers and electronic materials.

    Catalysis: It can act as a catalyst or catalyst precursor in various chemical reactions.

    Pharmaceutical Research: The compound is investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of lithium;9-propylfluoren-9-ide involves the nucleophilic attack of the fluorenyl anion on electrophilic centers. The lithium atom stabilizes the negative charge on the fluorenyl moiety, making it highly reactive towards electrophiles. This reactivity is harnessed in various synthetic applications to form new carbon-carbon or carbon-heteroatom bonds.

Comparison with Similar Compounds

Similar Compounds

  • Lithium;9-phenylfluoren-9-ide
  • Lithium;9-methylfluoren-9-ide
  • Lithium;9-butylfluoren-9-ide

Comparison

Lithium;9-propylfluoren-9-ide is unique due to the presence of the propyl group, which can influence its reactivity and the steric properties of the compound. Compared

Properties

CAS No.

65828-53-7

Molecular Formula

C16H15Li

Molecular Weight

214.3 g/mol

IUPAC Name

lithium;9-propylfluoren-9-ide

InChI

InChI=1S/C16H15.Li/c1-2-7-12-13-8-3-5-10-15(13)16-11-6-4-9-14(12)16;/h3-6,8-11H,2,7H2,1H3;/q-1;+1

InChI Key

PEGNJLRJCOLBDJ-UHFFFAOYSA-N

Canonical SMILES

[Li+].CCC[C-]1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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